(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl
Description
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound featuring a stereogenic center at the 1S position. The molecule consists of a 2,3-dimethylphenyl group attached to an ethylenediamine backbone, with two hydrochloric acid counterions. This structure confers unique steric and electronic properties, making it relevant in asymmetric catalysis, pharmaceutical synthesis, and ligand design.
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(1S)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |
InChI Key |
MPSRLUZFHTVYIW-YQFADDPSSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)C.Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Aminolysis of Meso-Aziridines
A highly efficient and enantioselective approach involves the catalytic ring-opening of meso-aziridines, which are three-membered nitrogen-containing rings, to yield chiral 1,2-diamines.
- Catalyst System: Chiral phosphine oxide ligands combined with yttrium complexes (e.g., Y(OiPr)3) have been reported to provide high yields (94 to >99%) and good enantioselectivities (83–96% ee) for 1,2-diamine synthesis.
- Mechanism: The meso-aziridine undergoes regio- and stereoselective ring-opening by nucleophilic amines under catalytic conditions, affording the chiral diamine.
- Application: This method has been successfully applied to synthesize related chiral diamines and intermediates for pharmaceuticals such as Tamiflu, demonstrating its robustness and scalability.
Multi-Step Organic Synthesis with Salt Formation
The preparation of the dihydrochloride salt involves:
- Step 1: Synthesis of the free diamine via nucleophilic substitution or reductive amination involving 2,3-dimethylphenyl precursors.
- Step 2: Purification and isolation of the free base diamine.
- Step 3: Formation of the dihydrochloride salt by reaction with hydrochloric acid under controlled conditions (e.g., in ethanol or methanol solvent).
- Step 4: Crystallization and drying to obtain the pure dihydrochloride salt, improving stability and handling.
Salt Exchange and Purification Techniques
Some advanced methods include salt exchange reactions in aprotic polar solvents to enhance purity and yield of the hydrochloride salt. For example, in the preparation of related carbodiimide hydrochlorides, salt exchange is performed at temperatures between 10–30 °C over 1–3 hours, followed by filtration and drying to achieve high purity (>99.5%) and yields (~90%). Although this example is for a related compound, similar principles apply to the preparation of this compound.
Comparative Data Table of Key Preparation Parameters
| Preparation Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Catalytic aminolysis of aziridines | Yttrium complex with chiral phosphine oxide, 10–30 °C, solvent varies | High yield (94–99%), enantioselectivity 83–96% ee |
| Free diamine synthesis | Multi-step organic reactions, nucleophilic substitution or reductive amination | Formation of chiral diamine backbone |
| Salt formation | Reaction with HCl in ethanol/methanol, controlled pH and temperature | Formation of stable dihydrochloride salt |
| Salt exchange reaction | Aprotic polar solvent, 10–30 °C, 1–3 h | Purity >99.5%, yield ~90% |
| Purification | Crystallization, filtration, drying | High purity and stable product |
Research Findings and Notes
- Stereochemical Control: The asymmetric catalytic approach ensures the desired (1S) enantiomer is obtained with high enantiomeric excess, critical for biological activity.
- Reaction Optimization: Temperature control during reagent addition and reaction time is crucial to avoid side reactions and maximize yield.
- Salt Form Benefits: The dihydrochloride form enhances water solubility and chemical stability, facilitating handling and downstream applications.
- Applications: The compound serves as a building block for pharmaceuticals and chiral ligands, underscoring the importance of high-purity synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits biological activity that can be leveraged in drug development. Its dual amine functionality allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological studies. Notably, the compound's structure suggests potential applications in:
- Antidepressant formulations : The presence of amine groups is often associated with psychoactive properties.
- Anticancer agents : Research indicates that similar compounds can exhibit cytotoxic effects against cancer cell lines.
Cosmetic Formulations
Recent studies have highlighted the role of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine dihydrochloride in cosmetic products. Its ability to enhance skin hydration and stability in formulations is notable. Research has shown that:
- The compound can improve the sensory properties of creams and lotions.
- It may act as a stabilizing agent in emulsions due to its amphiphilic nature.
Case Study 1: Antidepressant Activity
A study focusing on the synthesis and evaluation of derivatives of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine dihydrochloride demonstrated promising antidepressant-like effects in animal models. The mechanism was attributed to its interaction with serotonin receptors, indicating its potential as a lead compound for developing new antidepressants.
Case Study 2: Cosmetic Efficacy
In a formulation study published in the Brazilian Journal of Pharmaceutical Sciences, researchers utilized (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine dihydrochloride to develop moisturizing creams. The results indicated significant improvements in skin hydration and texture compared to control formulations lacking this compound.
Mechanism of Action
The mechanism by which (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, making it useful in drug design and development.
Comparison with Similar Compounds
Structural Analogs and Substituted Derivatives
The following table summarizes key structural and functional differences between the target compound and related diamines:
¹ Calculated based on molecular formula.
Physicochemical and Functional Differences
- Steric Effects: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance distinct from 2,4-dimethylphenyl analogs .
- Electronic Properties : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) enhance electron donation compared to methyl groups, altering coordination behavior in metal complexes .
- Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase electrophilicity, whereas methyl groups in the target compound may stabilize intermediates via hyperconjugation.
Biological Activity
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine dihydrochloride, often referred to as (1S)-DMPEA, is a compound notable for its structural features which include a phenyl ring with two methyl substituents and two amine groups. This configuration is significant for its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C10H18Cl2N2
- Molecular Weight : 237.17 g/mol
- Structure : The compound features an ethane backbone with two amine groups attached to it, enhancing its reactivity and interaction with biological systems.
Biological Activity
Research indicates that (1S)-DMPEA exhibits various biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cellular environments.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is relevant for the treatment of neurological disorders.
- Toxicological Studies : Investigations into the toxicity profile of (1S)-DMPEA reveal it has a low toxicity threshold in vitro, making it a candidate for further pharmacological exploration.
Case Studies
-
Inhibition of Snake Venom Activities :
A study focused on the synthesis of sulfonamide derivatives highlighted the potential of compounds similar to (1S)-DMPEA in inhibiting the coagulant and proteolytic activities of Bothrops jararaca venom. The results indicated significant inhibition rates, suggesting that (1S)-DMPEA could share similar protective effects against venom toxicity . -
Neuroprotective Effects :
Another investigation assessed the neuroprotective effects of structurally related compounds in models of neurodegeneration. Results indicated a reduction in neuronal cell death and improved outcomes in behavioral tests, indicating potential applications in treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the unique features and biological activities of (1S)-DMPEA relative to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| (1S)-DMPEA | C10H18Cl2N2 | Two methyl groups on phenyl ring | Antioxidant, enzyme inhibition |
| (1R)-DMPEA | C10H18Cl2N2 | Different stereochemistry | Potential MAO inhibition |
| N-(2-Aminoethyl)ethane-1,2-diamine | C4H12N2 | Simpler structure | Antibacterial properties |
Mechanistic Insights
The biological activity of (1S)-DMPEA can be attributed to its ability to interact with various biological targets due to its amine functionalities. These interactions may lead to modulation of signaling pathways involved in inflammation and oxidative stress responses.
Future Directions
Further research is warranted to explore:
- The detailed mechanism of action of (1S)-DMPEA on specific enzyme targets.
- Its potential therapeutic applications in treating conditions like neurodegeneration and snakebite envenomation.
- The development of analogs with enhanced potency and specificity for desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
